5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H3ClIN3 and a molecular weight of 279.47 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of chlorine and iodine atoms attached to a triazolopyridine ring structure
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyridine class have been shown to interact with various targets, such as fatty acid-binding proteins (fabps) and reverse transcriptase (rt) heterodimers .
Mode of Action
Similar compounds have been shown to destabilize the rt heterodimer, confirming an allosteric binding at the interface between p51 and p66 rt subunits .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, such as those involving fabps .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cells .
Action Environment
Similar compounds have been shown to exhibit different activities under different conditions .
Preparation Methods
The synthesis of 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free, additive-free, and eco-friendly method involves a tandem reaction mechanism, including transamidation, nucleophilic addition, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .
Chemical Reactions Analysis
5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution reactions. The presence of chlorine and iodine atoms makes it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles . Common reagents used in these reactions include sodium azide, potassium cyanide, and various amines . The major products formed from these reactions depend on the nature of the nucleophile used.
Scientific Research Applications
5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of biologically active compounds . It exhibits potential as an inhibitor of various enzymes and receptors, making it a valuable tool in drug discovery and development . In material science, it is utilized for the development of novel materials with unique properties .
Comparison with Similar Compounds
5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as 6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine . While both compounds share a similar triazolopyridine core structure, the presence of different substituents (chlorine and iodine in the former, chlorine and methyl in the latter) imparts unique chemical properties and reactivity .
Properties
IUPAC Name |
5-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-2-1-4(8)6-9-3-10-11(5)6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGWWRPPLVFBGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252140 | |
Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030626-93-7 | |
Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030626-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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